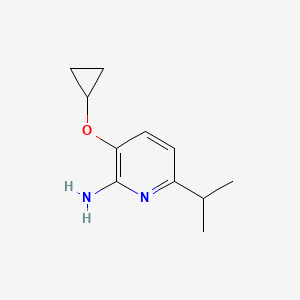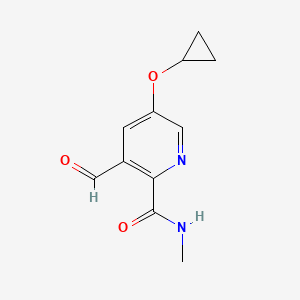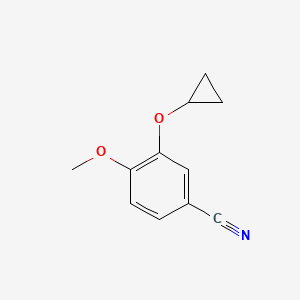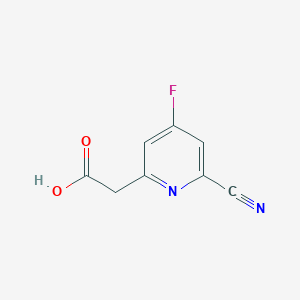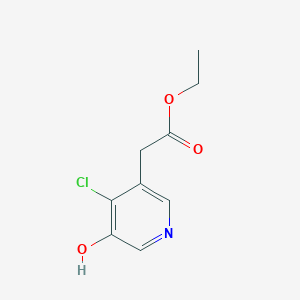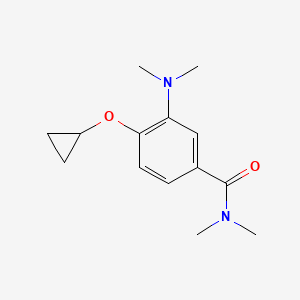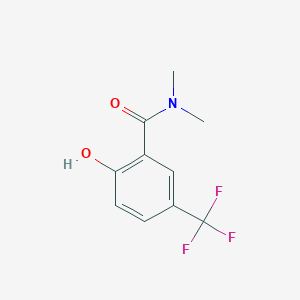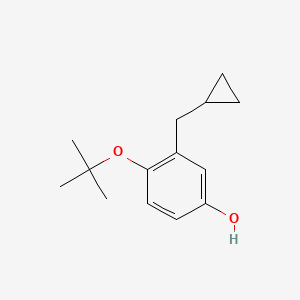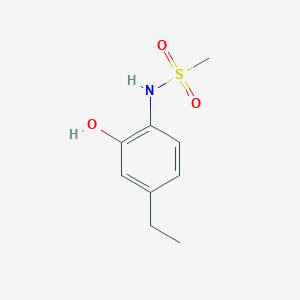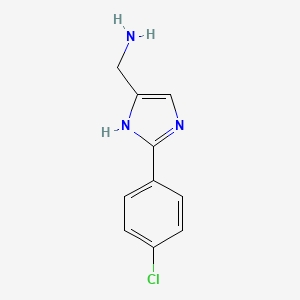
5-(5-Bromo-2-methoxyphenyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-2-methoxyphenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a thiophene ring with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-methoxyphenyl)thiophene-2-carbaldehyde typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Thiophene Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Formylation: The aldehyde group can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the thiophene derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted thiophene derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: 5-(5-Bromo-2-methoxyphenyl)thiophene-2-carboxylic acid.
Reduction: 5-(5-Bromo-2-methoxyphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Bromo-2-methoxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-methoxyphenyl)thiophene-2-carbaldehyde depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, its anti-inflammatory activity may involve inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Material Science: In the context of organic semiconductors, the compound may facilitate charge transport through its conjugated thiophene ring system, enhancing the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the methoxy group.
5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde: Similar structure with an additional ethylhexyl group.
5-Methylthiophene-2-boronic acid pinacol ester: Similar thiophene core but different functional groups.
Uniqueness
5-(5-Bromo-2-methoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which can influence its reactivity and potential applications. The combination of these functional groups with the thiophene ring makes it a versatile compound for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C12H9BrO2S |
|---|---|
Molecular Weight |
297.17 g/mol |
IUPAC Name |
5-(5-bromo-2-methoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrO2S/c1-15-11-4-2-8(13)6-10(11)12-5-3-9(7-14)16-12/h2-7H,1H3 |
InChI Key |
XMMLBMDSHJSCOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


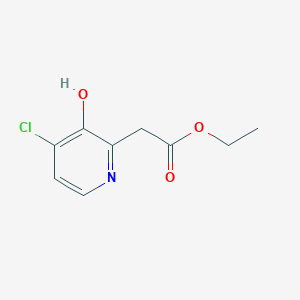
![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)

